molecular formula C11H7BrN2O2 B1489787 2-(2-Bromophenyl)pyrimidine-4-carboxylic acid CAS No. 1315361-27-3

2-(2-Bromophenyl)pyrimidine-4-carboxylic acid

Cat. No. B1489787
M. Wt: 279.09 g/mol
InChI Key: IZKWXUIQSRHEMZ-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H7BrN2O2 . It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromophenyl)pyrimidine-4-carboxylic acid” consists of a pyrimidine ring attached to a bromophenyl group and a carboxylic acid group.

Scientific Research Applications

Synthesis of Novel Compounds

One application involves the synthesis of novel heterocyclic compounds, such as oxazoles and pyrimidines, which are important in pharmaceutical research. For example, the selective cleavage of the pyrimidine fragment has been utilized to efficiently synthesize 2-aminooxazoles, a compound class with potential biological activity (Rybakov, Alifanov, & Babaev, 2006). Additionally, the use of 3-(4-bromobenzoyl)prop-2-enoic acid in synthesizing various heterocycles like pyrimidine thione highlights the versatility of bromophenyl derivatives in organic synthesis (El-Hashash, Rizk, & A. Ahmed, 2012).

Intermediate in Synthesis

2-(2-Bromophenyl)pyrimidine-4-carboxylic acid derivatives serve as intermediates in the synthesis of complex molecules with potential pharmaceutical applications. For instance, they are used in the synthesis of dimethyl 2-(4-bromophenyl) malonate and other pyrimidine derivatives, showcasing their role in creating bioactive molecules (Hou et al., 2016).

Pharmaceutical Research

The structural modification of pyrimidine derivatives leads to compounds with potential antimicrobial and antitumor activities. The synthesis of pyrimidine-incorporated Schiff bases of isoniazid, evaluated for antimicrobial and antituberculosis activity, illustrates the application in developing new therapeutic agents (Soni & Patel, 2017). Another study on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of purine biosynthesis highlights the pursuit of novel antifolate agents with selectivity for certain cellular transport mechanisms, relevant in cancer therapy (Wang et al., 2010).

Material Science

In materials science, these compounds are investigated for their optical properties and potential use in electronic applications. For example, the exploration of thiopyrimidine derivatives for nonlinear optics (NLO) applications reveals the significance of pyrimidine rings in developing NLO materials with potential optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

2-(2-bromophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-8-4-2-1-3-7(8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKWXUIQSRHEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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